![molecular formula C16H19N3O3 B10906200 propyl 4-{[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate](/img/structure/B10906200.png)
propyl 4-{[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl 4-{[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl 4-{[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate typically involves the following steps:
-
Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized through the cyclization of hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds. For example, the reaction of 3,5-dimethyl-1H-pyrazole with an appropriate acylating agent can yield the desired pyrazole derivative .
-
Acylation Reaction: : The pyrazole derivative is then acylated using a suitable acylating agent, such as an acid chloride or anhydride, to introduce the carbonyl group at the 5-position of the pyrazole ring .
-
Esterification: : The final step involves the esterification of the carboxylic acid group with propanol to form the propyl ester. This can be achieved using standard esterification techniques, such as the Fischer esterification method, which involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Propyl 4-{[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones .
-
Reduction: : Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to reduce carbonyl groups to alcohols .
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid catalysts for esterification, base catalysts for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .
Scientific Research Applications
Propyl 4-{[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate has several scientific research applications:
-
Medicinal Chemistry: : The compound is studied for its potential pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties .
-
Organic Synthesis: : It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in drug discovery and development .
-
Materials Science: : The compound’s unique structural features make it a candidate for the development of new materials with specific properties, such as luminescence or conductivity .
Mechanism of Action
The mechanism of action of propyl 4-{[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate involves its interaction with specific molecular targets and pathways:
-
Molecular Targets: : The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .
-
Pathways Involved: : The exact pathways depend on the specific application and target. For example, in medicinal chemistry, the compound may inhibit specific enzymes involved in inflammation or microbial growth .
Comparison with Similar Compounds
Propyl 4-{[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate can be compared with other similar compounds, such as:
-
3,5-Dimethyl-1H-pyrazole: : A precursor in the synthesis of the target compound, known for its use in various organic reactions .
-
4,5-Dihydro-1H-pyrazole Derivatives: : These compounds share structural similarities and exhibit similar pharmacological activities, such as anti-inflammatory and antimicrobial properties .
-
Imidazole Derivatives: : Although structurally different, imidazole derivatives also possess a wide range of biological activities and are used in similar applications .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its synthesis, chemical reactivity, and applications make it a valuable subject of study in medicinal chemistry, organic synthesis, and materials science.
Properties
Molecular Formula |
C16H19N3O3 |
|---|---|
Molecular Weight |
301.34 g/mol |
IUPAC Name |
propyl 4-[(2,5-dimethylpyrazole-3-carbonyl)amino]benzoate |
InChI |
InChI=1S/C16H19N3O3/c1-4-9-22-16(21)12-5-7-13(8-6-12)17-15(20)14-10-11(2)18-19(14)3/h5-8,10H,4,9H2,1-3H3,(H,17,20) |
InChI Key |
MSHHYZJQLOHVGI-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NN2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![azepan-1-yl{1-[(2-chlorophenoxy)methyl]-1H-pyrazol-3-yl}methanone](/img/structure/B10906123.png)
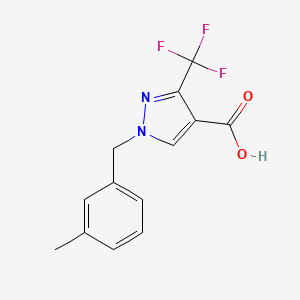

![1-[(2-fluorophenoxy)methyl]-N-(2-fluorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B10906139.png)
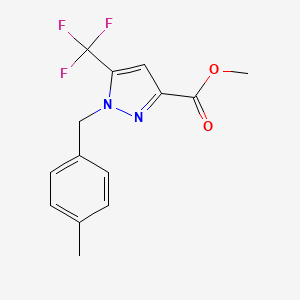
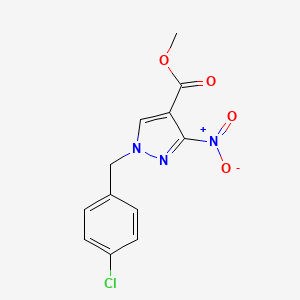
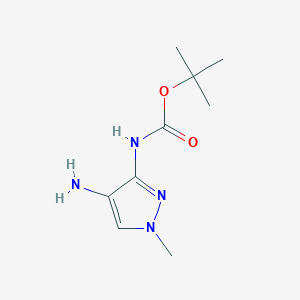
![4-{4-[Bis(2-hydroxyethyl)amino]phenyl}-2-methylbut-3-yn-2-ol](/img/structure/B10906173.png)
![[5-(3-Methoxyphenyl)isoxazol-3-yl]methylamine](/img/structure/B10906174.png)
![N'~1~-[(E)-1-(3-Chloro-4-hydroxy-5-methoxyphenyl)methylidene]-2-(4-toluidino)propanohydrazide](/img/structure/B10906178.png)
![Methyl 6-(1-ethyl-1H-pyrazol-3-yl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B10906180.png)
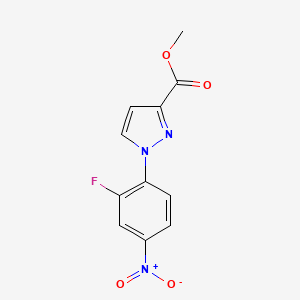
![(4E)-2-(4-chlorophenyl)-4-[4-(propan-2-yloxy)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B10906207.png)

